molecular formula C15H24N2O B13024772 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine

Cat. No.: B13024772
M. Wt: 248.36 g/mol
InChI Key: REBOEINORYKAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a butylpiperidine moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Butylation: The piperidine ring is then butylated using butyl halides under basic conditions to introduce the butyl group at the 1-position.

    Pyridine Ring Formation: The pyridine ring is formed through a condensation reaction involving suitable aldehydes or ketones.

    Methoxylation: Finally, the methoxy group is introduced at the 2-position of the pyridine ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the function of certain biological pathways and receptors.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine: Similar structure but with a phenoxy group instead of a methoxy group.

    5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one: Similar structure but with a methyl group and a ketone functionality.

Uniqueness

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the pyridine ring can influence its electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

5-(1-butylpiperidin-2-yl)-2-methoxypyridine

InChI

InChI=1S/C15H24N2O/c1-3-4-10-17-11-6-5-7-14(17)13-8-9-15(18-2)16-12-13/h8-9,12,14H,3-7,10-11H2,1-2H3

InChI Key

REBOEINORYKAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CN=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.